

Medicinal Chemistry & Structure-Activity Relationships (SAR)

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Compound of Interest

Compound Name: (R)-5-Methyl-indan-1-ylamine

Cat. No.: B15072340

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The aminoindane scaffold is a "privileged structure" in CNS drug discovery due to its rigidity, which reduces the entropic penalty of binding to receptor pockets.

Core Scaffold Differentiation

It is imperative to distinguish between the two primary aminoindane regioisomers to ensure safety and therapeutic efficacy:

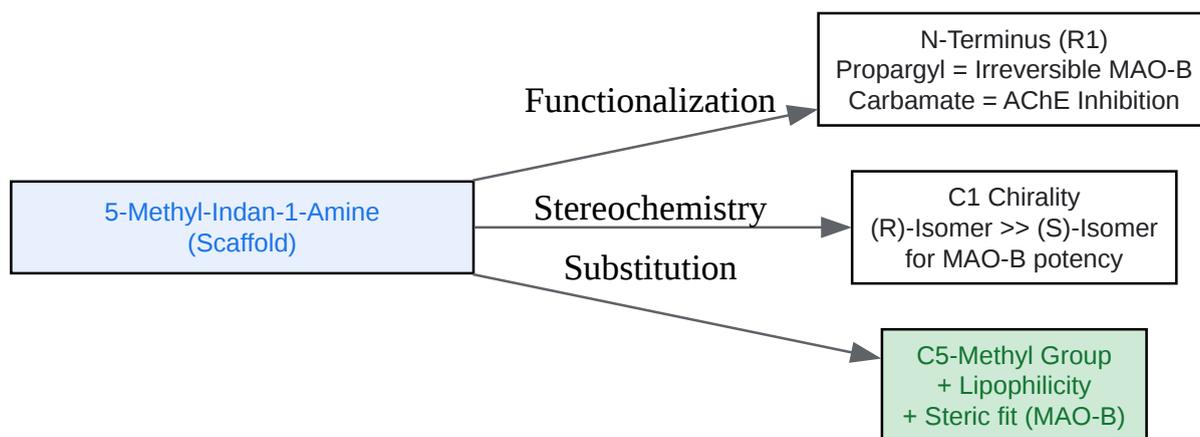
- 1-Aminoindane (Therapeutic Core): The scaffold of Rasagiline and Ladostigil. Exhibits MAO-B inhibitory activity and neuroprotective properties (anti-apoptotic).^{[1][2]} Lacks significant psychostimulant effects.
- 2-Aminoindane (Psychoactive/Toxic): A rigid analogue of amphetamine. Derivatives like 5-IAI or MDAI are potent serotonin/dopamine releasers (entactogens) with high abuse potential and neurotoxicity risks.

The 5-Methyl Substitution Effect

Modifying the benzene ring of 1-aminoindane allows for fine-tuning of pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

Parameter	Effect of 5-Methyl Substitution	Mechanism
Lipophilicity (LogP)	Increases by ~0.5 units	Enhances Blood-Brain Barrier (BBB) penetration via passive diffusion.
MAO-B Selectivity	Enhanced	The MAO-B active site contains a hydrophobic "entrance cavity" (Ile199, Tyr326). The 5-methyl group provides favorable van der Waals interactions lacking in the unsubstituted parent.
Metabolic Stability	Variable	Blocks metabolic oxidation at the C5 position, potentially shifting metabolism to benzylic oxidation at the methyl group or N-acetylation.

SAR Visualization



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Figure 1: SAR Map of the 5-methyl-indan-1-amine scaffold highlighting vectors for therapeutic optimization.

Synthesis & Chiral Resolution

The biological activity of 1-aminoindanes is highly stereospecific; the (R)-enantiomer is typically the eutomer (active isomer) for MAO-B inhibition.

Chemical Synthesis Route (Reductive Amination)

This route is scalable and utilizes accessible precursors.

- Precursor: 5-Methyl-1-indanone (CAS: 4593-38-8).
- Oxime Formation: Reaction with hydroxylamine hydrochloride in ethanol/pyridine to yield 5-methyl-1-indanone oxime.
- Reduction: Catalytic hydrogenation (H_2 , Pd/C) or reduction with $LiAlH_4$ to yield racemic 5-methyl-indan-1-amine.

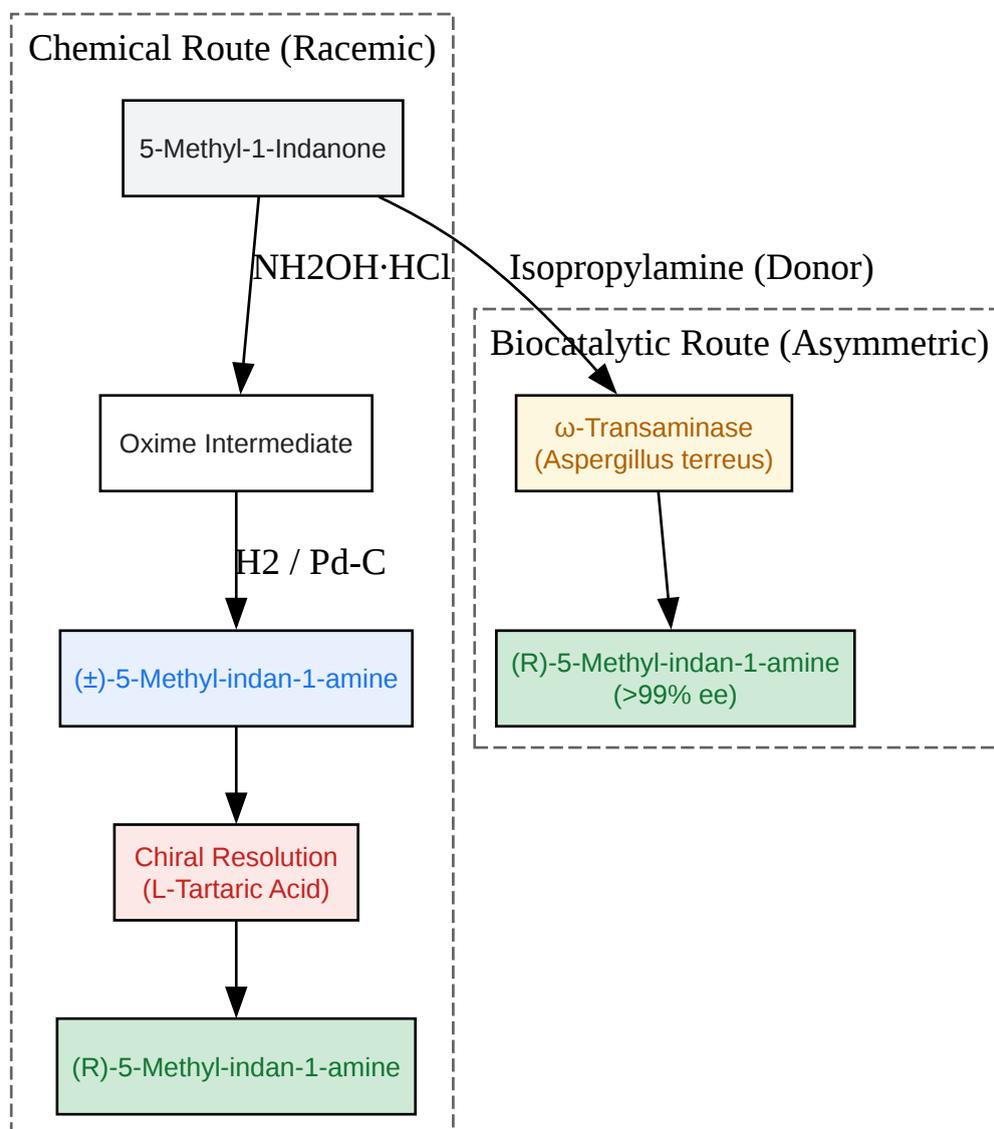
Optical Resolution Protocol

Since the synthesis yields a racemate, resolution is required.

- Resolving Agent: N-Acetyl-L-leucine or L-Tartaric acid.
- Solvent: Methanol/Water (re-crystallization).
- Yield: Typically 30-40% of the desired (R)-enantiomer (theoretical max 50%).

Chemoenzymatic Synthesis (Green Route)

Transaminases (ATAs) allow for asymmetric synthesis with >99% ee (enantiomeric excess), bypassing the need for wasteful resolution steps.



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Figure 2: Comparative workflows for Chemical vs. Biocatalytic synthesis of the enantiopure scaffold.

Experimental Protocols

In Vitro MAO-B Inhibition Assay

This protocol validates the potency of the scaffold against the target enzyme.

- Principle: Amplex Red coupled assay. MAO-B oxidizes benzylamine to benzaldehyde and H₂O₂. H₂O₂ reacts with Amplex Red (via HRP) to produce fluorescent resorufin.
- Reagents:
 - Recombinant Human MAO-B (Sigma).[3]
 - Substrate: Benzylamine or Tyramine.
 - Probe: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine).
 - Control: Selegiline (Positive), Buffer (Negative).

Step-by-Step Protocol:

- Preparation: Dilute test compounds (5-MIA derivatives) in DMSO to 10mM stock. Prepare serial dilutions in reaction buffer (0.05 M sodium phosphate, pH 7.4).
- Incubation: Add 50 µL of enzyme solution (0.5 U/mL) to 96-well plate. Add 10 µL of test inhibitor. Incubate at 37°C for 15 mins.
- Reaction: Add 40 µL of reaction mix (200 µM Amplex Red, 1 U/mL HRP, 1 mM Benzylamine).
- Measurement: Monitor fluorescence (Ex/Em: 545/590 nm) kinetically for 30 mins.
- Analysis: Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Blood-Brain Barrier Permeability (PAMPA-BBB)

- System: Parallel Artificial Membrane Permeability Assay.
- Membrane: Porcine brain lipid extract dissolved in dodecane.
- Procedure:
 - Coat donor plate filter (PVDF) with 4 µL lipid solution.
 - Add 200 µL of compound solution (PBS, pH 7.4) to donor wells.

- Add 200 μ L of PBS to acceptor wells.
- Sandwich plates and incubate for 18h at room temperature.
- Quantify concentration in acceptor wells via HPLC-UV.
- Calculation:

Therapeutic Applications & Mechanism

Parkinson's Disease (PD)

The 5-methyl-indan-1-amine scaffold acts as a reversible MAO-B inhibitor. However, when functionalized with a propargyl group (forming a 5-methyl-rasagiline analogue), it becomes a mechanism-based irreversible inhibitor.

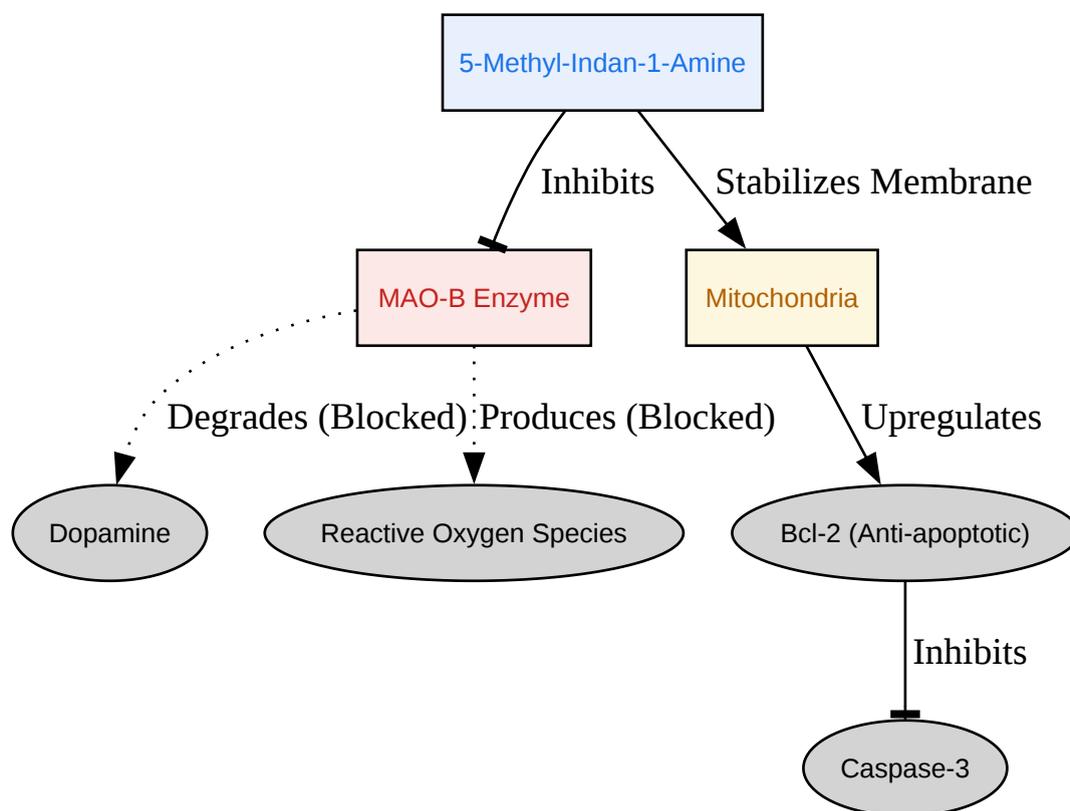
- Mechanism: The flavin adenine dinucleotide (FAD) cofactor in MAO-B covalently bonds to the propargyl moiety. The 5-methyl group anchors the molecule in the hydrophobic pocket, potentially increasing residence time for the reversible precursors.

Neuroprotection (Mitochondrial Preservation)

Independent of MAO inhibition, the 1-aminoindane core stabilizes the mitochondrial membrane potential (

).

- Pathway: Upregulation of anti-apoptotic Bcl-2 and Bcl-xL proteins.[1]
- Downregulation: Suppression of Bax translocation and Caspase-3 activation.[1]



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Figure 3: Dual mechanism of action: MAO-B inhibition and direct mitochondrial neuroprotection. [4]

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